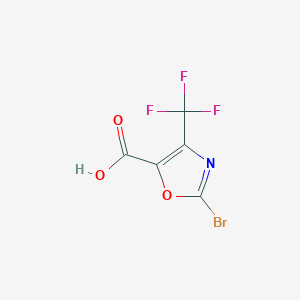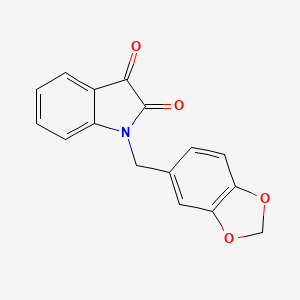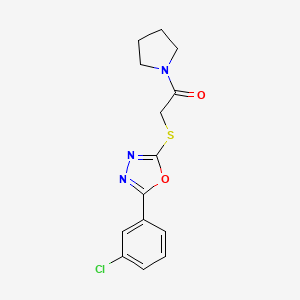![molecular formula C20H17BrClN3O3S B2634843 3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline CAS No. 442649-99-2](/img/structure/B2634843.png)
3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylsulfonyl group, a dihydropyrazol group, and a methoxyquinoline group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, bromophenyl groups can be introduced through electrophilic aromatic substitution reactions . Methylsulfonyl groups can be introduced through S_N2 reactions with methylsulfonyl chloride . The dihydropyrazol group could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and methoxyquinoline groups are aromatic and planar, while the dihydropyrazol group introduces some three-dimensionality to the molecule .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the bromine atom on the bromophenyl group could be replaced through nucleophilic aromatic substitution reactions . The methylsulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .科学的研究の応用
Chemical Synthesis and Characterization
Novel Synthesis Methods : Research on similar compounds has led to the development of innovative synthesis methods. For instance, Maślankiewicz (2000) discusses the synthesis of related diquinolinyl sulfides and their subsequent transformation into various derivatives, highlighting the versatility of these compounds in synthetic chemistry (Maślankiewicz, 2000).
Structural Analysis : Studies like the one by Hayun et al. (2012) offer insights into the structure of related compounds through various spectroscopic methods, contributing to a deeper understanding of their chemical properties (Hayun et al., 2012).
Biological Applications
Antimicrobial Properties : Research by Rana, Mistry, and Desai (2008) on quinoline derivatives, similar to the compound , demonstrated notable antibacterial and antifungal activities, suggesting potential for pharmaceutical applications (Rana, Mistry, & Desai, 2008).
Natural Product Synthesis : The synthesis and characterization of bromophenols from marine algae, as discussed by Li et al. (2011), indicate the potential of such compounds in the development of natural antioxidants, which could have implications for food preservation and health products (Li et al., 2011).
Material Science and Corrosion Inhibition
Corrosion Inhibition : A study by Rbaa et al. (2018) on the use of hydroxyquinoline derivatives for corrosion inhibition in steel provides an application in material science, demonstrating the compound's utility in industrial processes (Rbaa et al., 2018).
Crystal Structure Analysis : The work by Bai et al. (2012) on the crystal structure of a related compound illustrates its significance in understanding molecular interactions and properties, which is crucial for material science applications (Bai et al., 2012).
将来の方向性
特性
IUPAC Name |
3-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-28-15-8-5-13-9-16(20(22)23-17(13)10-15)19-11-18(24-25(19)29(2,26)27)12-3-6-14(21)7-4-12/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGXVSZOJAFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)


![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2634769.png)
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)


![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
![4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine](/img/structure/B2634775.png)

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)